molecular formula C8H10BrNO2S B15259944 (3-Bromo-4-methylphenyl)methanesulfonamide

(3-Bromo-4-methylphenyl)methanesulfonamide

Cat. No.: B15259944
M. Wt: 264.14 g/mol
InChI Key: NTIVPQVTWBISDO-UHFFFAOYSA-N
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Description

(3-Bromo-4-methylphenyl)methanesulfonamide is an organosulfur compound featuring a methanesulfonamide group (-SO₂NH₂) attached to a 3-bromo-4-methyl-substituted benzene ring. Its molecular formula is C₈H₁₀BrNO₂S, with a calculated molecular weight of 264.08 g/mol. The bromine atom at the 3-position and methyl group at the 4-position on the aromatic ring contribute to its steric and electronic properties, making it a versatile intermediate in organic synthesis and drug discovery.

Properties

Molecular Formula

C8H10BrNO2S

Molecular Weight

264.14 g/mol

IUPAC Name

(3-bromo-4-methylphenyl)methanesulfonamide

InChI

InChI=1S/C8H10BrNO2S/c1-6-2-3-7(4-8(6)9)5-13(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12)

InChI Key

NTIVPQVTWBISDO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CS(=O)(=O)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-4-methylphenyl)methanesulfonamide typically involves the reaction of 3-bromo-4-methylbenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature to slightly elevated temperatures .

Industrial Production Methods: Industrial production methods for (3-Bromo-4-methylphenyl)methanesulfonamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (3-Bromo-4-methylphenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include various substituted phenylmethanesulfonamides.

    Oxidation Reactions: Products include sulfonic acids.

    Reduction Reactions: Products include sulfides.

Scientific Research Applications

Chemistry: (3-Bromo-4-methylphenyl)methanesulfonamide is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new chemical reactions and methodologies .

Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials. It is also utilized in the development of agrochemicals and other industrial products .

Mechanism of Action

The mechanism of action of (3-Bromo-4-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The properties and applications of (3-Bromo-4-methylphenyl)methanesulfonamide are best understood through comparison with its analogs, which differ in substituent type, position, or functional groups. Below is a detailed analysis:

Table 1: Key Comparative Data

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Properties
(3-Bromo-4-methylphenyl)methanesulfonamide Br (3), CH₃ (4) C₈H₁₀BrNO₂S 264.08 (calc.) L5† Intermediate in Suzuki cross-coupling
(2-Bromo-4-methylphenyl)methanesulfonyl chloride Br (2), CH₃ (4) C₈H₈BrClO₂S 283.57 - Reactive sulfonating agent
N-(3-Chloro-4-methylphenyl)methanesulfonamide Cl (3), CH₃ (4) C₈H₁₀ClNO₂S 243.69‡ 71270-61-6 Potential pharmacophore analog
(4-Bromo-3-fluorophenyl)methanesulfonamide Br (4), F (3) C₇H₇BrFNO₂S 268.10 1187202-27-2 Halogen electronic effects study

†CAS "L5" is provisional or proprietary. ‡Discrepancy noted between calculated (219.61 g/mol) and reported (243.69 g/mol) molecular weight.

Physicochemical Properties

  • Solubility : Bromine’s hydrophobicity likely reduces aqueous solubility compared to fluorine or chlorine analogs.
  • Melting Points : Brominated derivatives generally exhibit higher melting points due to stronger van der Waals forces.

Research Implications and Limitations

  • Synthetic Utility : The target compound’s bromine atom enables participation in palladium-catalyzed cross-coupling, a key step in constructing complex molecules.
  • Data Gaps : Discrepancies in molecular weights (e.g., vs. calculated values) highlight the need for experimental validation.
  • Biological Potential: Further studies are required to evaluate COX-2 inhibition or anti-inflammatory activity directly.

Biological Activity

(3-Bromo-4-methylphenyl)methanesulfonamide, a sulfonamide compound, has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C7H8BrN1O2S
  • Molecular Weight : 250.14 g/mol
  • SMILES Notation : CC1=C(C=C(C=C1)NS(=O)(=O)C)Br

The compound features a bromine atom at the 3-position and a methyl group at the 4-position of the phenyl ring, contributing to its unique reactivity and selectivity.

The biological activities of (3-Bromo-4-methylphenyl)methanesulfonamide are attributed to its ability to interact with various biological targets. The following mechanisms have been identified:

  • Antimicrobial Activity : The compound exhibits potential antibacterial properties by inhibiting folic acid synthesis, which is crucial for bacterial growth and replication.
  • Anticancer Activity : Preliminary studies suggest that it can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival, particularly through the inhibition of tyrosine kinase pathways.
  • Anti-inflammatory Effects : There is evidence suggesting the compound may inhibit cyclooxygenase (COX) enzymes, contributing to its anti-inflammatory potential.

Summary of Biological Activities

Activity TypeMechanism of ActionObservations
AntibacterialInhibition of folic acid synthesisEffective against various bacterial strains
AnticancerModulation of tyrosine kinase pathwaysInduces apoptosis in certain cancer cell lines
Anti-inflammatoryPotential inhibition of COX enzymesPromising results in preliminary studies

Case Studies and Research Findings

  • Antibacterial Studies :
    Research has shown that (3-Bromo-4-methylphenyl)methanesulfonamide exhibits significant antibacterial activity against various strains. For instance, in vitro tests indicated effective inhibition against gram-positive and gram-negative bacteria, suggesting its potential as an antimicrobial agent in clinical settings.
  • Anticancer Research :
    A study focused on the compound's effect on acute myeloid leukemia (AML) cells demonstrated that it could induce differentiation through disruption of tubulin dynamics. This mechanism was linked to enhanced apoptosis rates in treated cells compared to controls . Further investigations revealed that the compound's ability to modulate key signaling pathways could make it a candidate for targeted cancer therapies.
  • Anti-inflammatory Potential :
    Preliminary docking studies indicated that (3-Bromo-4-methylphenyl)methanesulfonamide may inhibit COX enzymes, which play a critical role in inflammation. These findings suggest that the compound could be explored for its therapeutic potential in inflammatory diseases.

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